1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H19N7O3S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It has an IC50 value of 0.4 nM against wild-type RET . It also effectively inhibits common oncogenic RET mutations .
Biochemical Pathways
Upon binding to RET, Pralsetinib inhibits RET signaling . This inhibition disrupts the downstream pathways that drive cell proliferation, leading to a halt in the growth of cancer cells harboring RET mutations .
Pharmacokinetics
It is known that the compound has good solubility in dmso, with a concentration of at least 100 mg/ml (18741 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET signaling by Pralsetinib leads to a reduction in the proliferation of cancer cells harboring RET mutations . This makes Pralsetinib a potential therapeutic agent for cancers driven by these mutations.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O3S/c1-9-7-11(17-24-9)15-13(23)10-3-5-21(6-4-10)12(22)8-25-14-16-18-19-20(14)2/h7,10H,3-6,8H2,1-2H3,(H,15,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCWHMAGFGEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.